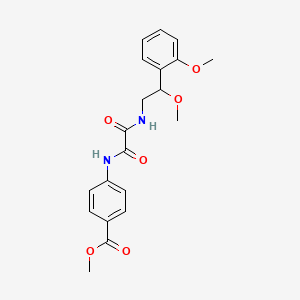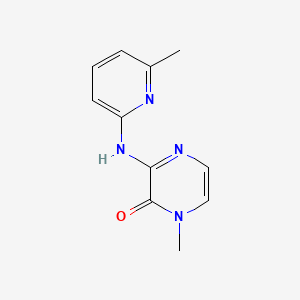
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains several functional groups including a cyanopyridine group, a piperidine group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Applications De Recherche Scientifique
Thermochemistry of Adducts
The compound N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide falls under the category of heterocyclic bases, which have been explored for their thermochemical properties. For instance, Dunstan (2003) investigated the thermochemistry of tin(IV) chloride with various heterocyclic bases, including 3-cyanopyridine, a related compound. This study provided insights into the standard enthalpies for Lewis acid/base reactions, formation, decomposition, and lattice enthalpies, highlighting the significance of these compounds in thermochemical applications (Dunstan, 2003).
Pyridine Derivatives as Insecticides
Pyridine derivatives, closely related to the compound , have been explored as potential insecticides. Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives, demonstrating their efficacy against the cowpea aphid. This research underscores the potential of such compounds in agricultural applications and pest control (Bakhite et al., 2014).
Microwave Activation in Synthesis
Microwave irradiation has been employed in synthesizing nitrogen heterocycles related to this compound. Khrustalev et al. (2008) demonstrated the efficacy of using microwave activation for the oxidation of heterocycles in the pyridine series. This method offers a rapid and efficient approach to synthesizing such compounds, which could have implications in various chemical and pharmaceutical applications (Khrustalev et al., 2008).
Chemical and Biological Properties
The chemical and biological properties of compounds containing heterocyclic amines, such as pyridine, piperidine, and related structures, have been the subject of research due to their high biological activities. Hollis et al. (1989) studied a series of platinum(II) complexes with heterocyclic amine ligands, highlighting their potential as antitumor agents. This research emphasizes the importance of such compounds in medicinal chemistry and drug development (Hollis et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c20-11-15-3-1-8-22-17(15)25-9-5-14(6-10-25)12-23-18(26)19(27)24-16-4-2-7-21-13-16/h1-4,7-8,13-14H,5-6,9-10,12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHHHVKROQWSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)
![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)
![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)

![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)



![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)


